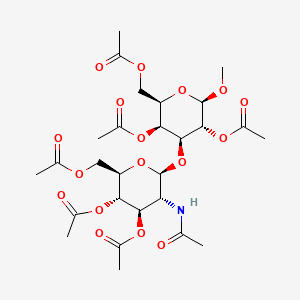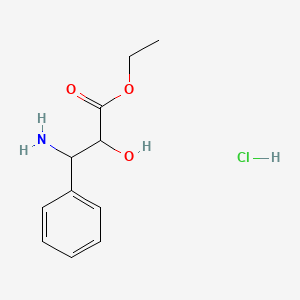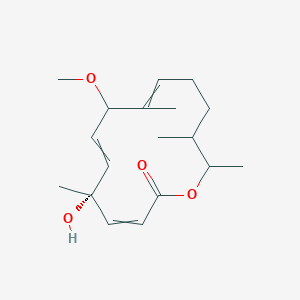
GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac is a complex carbohydrate structure that plays a significant role in various biological processes. It is a glycosylated molecule, meaning it consists of sugar molecules linked together. This compound is particularly interesting due to its involvement in glycosylation, a critical post-translational modification of proteins that affects their function, stability, and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac involves multiple steps, each requiring specific conditions and reagents. The process typically starts with the preparation of individual sugar units, which are then linked together through glycosidic bonds. The reaction conditions often involve the use of protecting groups to prevent unwanted reactions and the use of catalysts to facilitate the formation of glycosidic bonds.
Industrial Production Methods
Industrial production of such complex carbohydrates often involves enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method is preferred due to its high specificity and efficiency. The enzymes used in this process include glycosyltransferases, which transfer sugar moieties from activated donor molecules to acceptor molecules, forming the desired glycosidic bonds.
Análisis De Reacciones Químicas
Types of Reactions
GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols
Aplicaciones Científicas De Investigación
GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac has numerous applications in scientific research, including:
Chemistry: It is used as a model compound to study glycosylation processes and the synthesis of complex carbohydrates.
Biology: It plays a role in understanding the function and regulation of glycoproteins, which are essential for various cellular processes.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of glycoprotein-based drugs and vaccines.
Industry: It is used in the production of glycosylated products, including bioactive compounds and functional foods.
Mecanismo De Acción
The mechanism of action of GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac involves its interaction with specific molecular targets, such as glycoproteins and enzymes involved in glycosylation. The compound can modulate the activity of these targets, affecting various cellular pathways and processes. For example, it may influence protein folding, stability, and interactions, thereby impacting cellular signaling and function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other glycosylated molecules with different sugar compositions and linkages, such as:
- GlcNAc(b1-4)Gal
- GalNAc(b1-3)Gal
- Fuc(a1-3)GlcNAc
Uniqueness
What sets GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac apart from these similar compounds is its specific sugar composition and the unique glycosidic linkages it contains. These structural features confer distinct biological properties and functions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
93253-18-0 |
|---|---|
Fórmula molecular |
C27H39NO17 |
Peso molecular |
649.6 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C27H39NO17/c1-11(29)28-20-23(41-16(6)34)21(39-14(4)32)18(9-37-12(2)30)43-26(20)45-24-22(40-15(5)33)19(10-38-13(3)31)44-27(36-8)25(24)42-17(7)35/h18-27H,9-10H2,1-8H3,(H,28,29)/t18-,19-,20-,21-,22+,23-,24+,25-,26+,27-/m1/s1 |
Clave InChI |
SJVHMHWKLONHFL-AMYPATCQSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OC)COC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2OC(=O)C)OC)COC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate](/img/structure/B12433741.png)
![3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12433748.png)

![Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate](/img/structure/B12433750.png)
![Tert-butyl 3-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B12433758.png)

![(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12433766.png)

![4,4,5,5-Tetramethyl-2-[3-(methylperoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B12433790.png)
![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2,6-difluoro-N-methylbenzenecarboximidamide](/img/structure/B12433794.png)
![[(4-Chloro-2-nitrophenyl)methyl]hydrazine](/img/structure/B12433802.png)



